molecular formula C15H16N2 B1317931 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline CAS No. 861038-20-2

4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Cat. No.: B1317931
CAS No.: 861038-20-2
M. Wt: 224.3 g/mol
InChI Key: IMYBMPFGRJVRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,4-Dihydro-1(2H)-quinolinyl]aniline is a nitrogen-containing organic compound that belongs to the class of quinoline derivatives. It has garnered attention due to its various biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound is also known for its versatility as a building block in organic synthesis.

Preparation Methods

The synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline involves several methods. One common synthetic route includes the reaction of ketones with 2-alkynylanilines in the presence of p-toluenesulfonic acid monohydrate as a promoter and FeCl3 as a catalyst . Another method involves the use of high-temperature cyclizations and metal-promoted processes . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[3,4-Dihydro-1(2H)-quinolinyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives

Common reagents used in these reactions include p-toluenesulfonic acid, FeCl3, and various oxidizing and reducing agents. The major products formed from these reactions are often quinoline derivatives with different functional groups .

Scientific Research Applications

4-[3,4-Dihydro-1(2H)-quinolinyl]aniline has a wide range of scientific research applications:

    Chemistry: It is used as a versatile building block in organic synthesis.

    Biology: The compound exhibits antitumor, antiviral, and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: Its biological activities have potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s versatility makes it useful in various industrial applications, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[3,4-Dihydro-1(2H)-quinolinyl]aniline can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are valuable in drug research.

    Quinazolinone derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    1,2,3,4-Tetrahydroquinolines: These compounds are prevalent in synthetic pharmaceuticals and exhibit various therapeutic properties.

The uniqueness of this compound lies in its specific combination of biological activities and its versatility as a building block in organic synthesis.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-13-7-9-14(10-8-13)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYBMPFGRJVRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.